2,3',4',5'-四溴二苯醚

描述

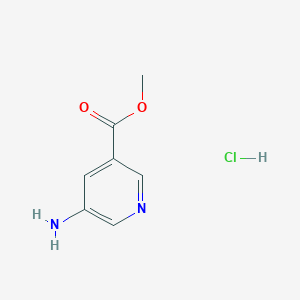

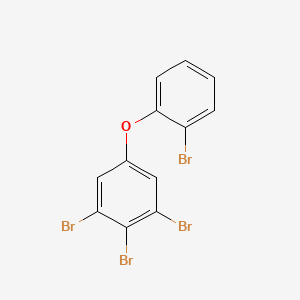

2,3',4',5'-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3',4',5'-Tetrabromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',4',5'-Tetrabromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

材料中的阻燃性

BDE-66 由于其抑制或阻燃传播的能力,被用作塑料和纺织材料中的阻燃剂 .

环境持久性和生物累积

研究表明,像 BDE-66 这样的多溴联苯醚在环境中具有持久性,并且可以在人体脂肪组织、血浆和乳汁中积累 .

毒理学研究

美国 EPA 对包括 BDE-66 在内的多溴联苯醚同系物的对人体健康危害和剂量反应评估进行了同行评审 .

热力学性质数据

对于像 BDE-66 这样的纯化合物,存在大量经过严格评估的热力学性质数据,这对于理解其在不同条件下的行为至关重要 .

脱溴技术

研究已经开发出一些技术,例如零价锌与抗坏血酸耦合 (ZVZ/AA),用于将 BDE-66 脱溴为毒性较低或无毒的形式 .

细胞反应的调节

研究表明,BDE-66 可以调节细胞内 miRNA 谱和小的细胞外囊泡 (sEV) 的生物合成,从而影响巨噬细胞的促炎反应 .

对水生生态系统的风险

作用机制

Target of Action

It is known that this compound belongs to a class of compounds known as polybrominated diphenyl ethers (pbdes), which are often used as flame retardants . PBDEs have been found to accumulate in various tissues, including adipose tissue, plasma, and human milk .

Mode of Action

Studies on similar pbdes suggest that they may interact with various enzymes and proteins within the cell . For example, one study found that a related compound, 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), could be degraded by the fungus Phanerochaete chrysosporium, suggesting that this compound may interact with the enzymes produced by this fungus .

Biochemical Pathways

For example, BDE-47 has been found to undergo debromination in the presence of zero-valent zinc and ascorbic acid .

Pharmacokinetics

It is known that pbdes in general are lipophilic and tend to accumulate in fatty tissues .

Result of Action

Studies on related pbdes have shown that they can cause various adverse effects, including neurotoxicity, immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3’,4’,5’-Tetrabromodiphenyl ether. For example, the presence of heavy metals, which are often found in e-waste dismantling areas, can complicate the remediation of environments contaminated with PBDEs . Additionally, the concentration of PBDEs in surface waters can pose ecological risks .

生化分析

Biochemical Properties

It is known that PBDEs, including 2,3’,4’,5’-Tetrabromodiphenyl ether, can be found in adipose tissue, plasma, and human milk

Cellular Effects

Research on a related compound, 2,2’4,4’-tetrabromodiphenyl ether (PBDE-47), has shown that it can modulate the intracellular miRNA profile and exacerbate the LPS-induced pro-inflammatory response in THP-1 macrophages . It is possible that 2,3’,4’,5’-Tetrabromodiphenyl ether may have similar effects on cells.

Temporal Effects in Laboratory Settings

It is known that PBDEs can undergo slow debromination in microcosms, with considerable growth of Dehalococcoides and Dehalogenimonas observed over time .

Dosage Effects in Animal Models

Research on BDE-47 has shown that it can induce germ cell apoptosis through oxidative stress by a MAPK-mediated p53-independent pathway at a dose of 0.0015 mg kg −1 day −1 .

Metabolic Pathways

Research has shown that BDE-47 can undergo debromination in the presence of zero-valent zinc with ascorbic acid .

属性

IUPAC Name |

1,2,3-tribromo-5-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSWBJSFVPJPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879896 | |

| Record name | BDE-76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-43-9 | |

| Record name | 2,3',4',5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/484WSW570C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)

![3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1530787.png)

![2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)

![6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530797.png)